N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound notable for its complex molecular structure. This compound features a chlorophenyl group, a methoxyethyl group, and an oxazole ring, which contribute to its unique chemical properties. The compound is classified under oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the InChI code: InChI=1S/C14H15ClN2O3/c1-9-11(7-17-20-9)14(18)16-8-13(19-2)10-5-3-4-6-12(10)15/h3-7,13H,8H2,1-2H3,(H,16,18) . It falls under the category of carboxamides and oxazoles, which are important in pharmaceutical research due to their potential therapeutic effects.
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves several steps:
In industrial settings, optimized conditions such as continuous flow reactors may be employed to enhance efficiency and scalability during production.
The molecular formula of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is C14H15ClN2O3. The structure includes:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets .
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide involves interactions with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to a cascade of biochemical events that may result in therapeutic effects. Research into these mechanisms is ongoing to elucidate the pathways involved in its biological activity .
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide exhibits several notable physical properties:
The chemical properties include:
These properties are critical for determining the compound's behavior in various applications .
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific uses:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2